molecular formula C22H19F3N4O2S2 B2398724 2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1242853-98-0

2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2398724
CAS No.: 1242853-98-0
M. Wt: 492.54
InChI Key: WEJRSUCDPCUYQZ-UHFFFAOYSA-N
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Description

2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of pyridothienopyrimidinones This compound is characterized by its unique structure, which includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core, a butyl group, and a trifluoromethylphenylacetamide moiety

Chemical Reactions Analysis

Types of Reactions

2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of eIF4e, a protein involved in the initiation of translation in cells . By inhibiting eIF4e, the compound can disrupt protein synthesis, leading to potential therapeutic effects in conditions such as cancer and inflammation .

Properties

IUPAC Name

2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O2S2/c1-2-3-11-29-20(31)18-17(15-5-4-10-26-19(15)33-18)28-21(29)32-12-16(30)27-14-8-6-13(7-9-14)22(23,24)25/h4-10H,2-3,11-12H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJRSUCDPCUYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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